N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety and a pyrazole-containing ethoxyethyl chain. The benzodioxole group (benzo[d][1,3]dioxol-5-yl) is a common pharmacophore known for enhancing binding affinity through hydrophobic and π-π interactions, while the pyrazole-ethoxyethyl substituent may contribute to solubility and target engagement flexibility.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c20-16(11-13-2-3-14-15(10-13)23-12-22-14)17-5-8-21-9-7-19-6-1-4-18-19/h1-4,6,10H,5,7-9,11-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWSAEOLXBDADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 317.345 g/mol. The structure integrates a pyrazole moiety with a benzo[d][1,3]dioxole framework, which is significant for its biological interactions. Key structural features include:
- Pyrazole Ring : Known for diverse biological activities.
- Benzo[d][1,3]dioxole : Often associated with pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are used, often with catalysts like triethylamine to optimize yield and purity. The synthesis pathway includes:
- Formation of the pyrazole ring.
- Coupling with the benzo[d][1,3]dioxole structure.
- Final acetamide formation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, research indicates that derivatives of pyrazole can inhibit the growth of various cancer cell types, including:
- Breast Cancer : MDA-MB-231 cells showed significant inhibition with IC50 values around 30 µM when treated with related compounds .
- Liver Cancer : HepG2 cells demonstrated similar sensitivity to pyrazole derivatives .
Table 1: Summary of Anticancer Activity
| Cell Type | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| MDA-MB-231 | N-(...) | ~30 | Inhibition of proliferation |
| HepG2 | N-(...) | ~17 | Induction of apoptosis |
Antimicrobial Effects
Pyrazole derivatives have also been explored for their antimicrobial properties. Studies report that certain pyrazole compounds exhibit effective antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups enhances this activity, particularly aliphatic amides which are crucial for their pharmacological effects .
Table 2: Antimicrobial Activity
| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | N-(...) | 40 µg/mL |
| S. aureus | N-(...) | 20 µg/mL |
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within cells. Preliminary studies suggest that it may inhibit certain enzyme pathways or modulate receptor activities, leading to therapeutic effects such as:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole-based compounds in preclinical settings:
- Antitumor Efficacy : A study assessed the effects of a related compound on breast cancer cells and found significant reductions in cell viability after treatment .
- Antimicrobial Testing : Compounds were tested against various bacterial strains, demonstrating promising results that warrant further investigation .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. Key findings include:
Hydrolysis is critical for modifying the compound’s polarity and generating intermediates for further derivatization.
Alkylation/Arylation Reactions
The pyrazole nitrogen and ether oxygen serve as nucleophilic sites for alkylation/arylation:
These reactions enhance solubility or introduce steric bulk for biological studies.
Cyclization Reactions
The pyrazole-ether side chain participates in cyclization under dehydrating conditions:
| Reagent | Product | Conditions | References |
|---|---|---|---|
| POCl<sub>3</sub> | Pyrazolo[1,5-a]pyrimidine derivative | Reflux, 4 h, DCM |
Cyclization expands the heterocyclic framework, often improving target binding in medicinal applications .
Oxidation Reactions
The benzodioxole ring is susceptible to oxidative cleavage:
Oxidation alters electronic properties, influencing redox-mediated biological activity.
Amide Bond Reactivity
The acetamide group participates in nucleophilic substitutions and rearrangements:
Cross-Coupling Reactions
The pyrazole ring enables palladium-catalyzed couplings:
| Reagents | Reaction Type | Products | Conditions | References |
|---|---|---|---|---|
| Phenylboronic acid | Suzuki coupling | Biaryl-pyrazole hybrid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related acetamide derivatives from the evidence, focusing on substituents, synthesis methods, and reported activities:
Key Comparative Insights
Substituent Diversity :
- The target compound uniquely combines a benzodioxole group with a pyrazole-ethoxyethyl chain, differing from analogues like 28-32 (benzimidazole-pyrazole hybrids) and 4s (tert-butyl-substituted α-ketoamide). The ethoxyethyl linker may enhance solubility compared to rigid benzyl or tert-butyl groups .
- Pyrazole-containing compounds (e.g., 13 , 28-32 ) are prevalent in bioactive molecules due to their hydrogen-bonding capacity and metabolic stability .
Synthesis Strategies: Most analogues (e.g., 28, 33a, 4s) employ amide coupling via EDCI/HOBt or carbodiimide reagents, suggesting the target compound likely follows a similar route . Silver-catalyzed decarboxylative acylation (used for 4s) offers an alternative pathway for α-ketoamide derivatives but is less relevant to the target’s non-keto structure .
- 28 (IDO1 inhibitor) and 33a (Hsp90 inhibitor) highlight the benzodioxole-acetamide scaffold’s versatility in targeting enzymes .
- Pyrazole derivatives (e.g., 13 , 28-32 ) are frequently associated with antimicrobial and anti-inflammatory activities .
Physicochemical Properties :
- The ethoxyethyl chain in the target compound may improve pharmacokinetic properties (e.g., solubility) compared to hydrophobic tert-butyl (4s ) or rigid benzodioxole-indole hybrids (33a ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
